3-[(2,4-dichlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
Description
Overview of 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-4-Amine
The compound belongs to the 1,2,4-triazole family, a class of nitrogen-containing heterocycles renowned for their diverse pharmacological activities. Its molecular structure (Table 1) integrates two distinct aromatic systems:
- A 2,4-dichlorobenzyl sulfanyl group at position 3 of the triazole ring, contributing electrophilic character and potential halogen bonding interactions.
- A 3,4,5-trimethoxyphenyl group at position 5, introducing steric bulk and electron-donating methoxy substituents known to influence pharmacokinetic properties.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇Cl₂N₃O₃S |
| Molecular Weight | 414.07 g/mol |
| IUPAC Name | 3-[(2,4-Dichlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine |
| Key Functional Groups | 1,2,4-Triazole, Dichlorobenzyl, Trimethoxyphenyl, Sulfanyl |
The triazole core serves as a hydrogen bond acceptor and donor, while the dichlorobenzyl and trimethoxyphenyl groups enhance lipophilicity, potentially improving membrane permeability.
Historical Context and Discovery
While the exact synthesis date remains undocumented in public literature, this compound represents an evolutionary advancement in triazole chemistry. Early 1,2,4-triazole derivatives, such as those described in and , demonstrated antimicrobial and anticancer properties, prompting systematic exploration of substituent effects. The incorporation of a 3,4,5-trimethoxyphenyl group—a structural motif prevalent in microtubule-targeting agents like combretastatin analogs—suggests intentional design to combine triazole reactivity with known bioactive scaffolds.
Significance in Heterocyclic and Triazole Chemistry
1,2,4-Triazoles occupy a pivotal role in medicinal chemistry due to their:
- Tautomeric versatility , enabling interactions with biological targets through multiple binding modes.
- Metabolic stability , attributed to resistance to oxidative degradation compared to other heterocycles.
- Synthetic modularity , allowing precise tuning of electronic and steric properties via substituent variation.
The addition of a 3,4,5-trimethoxyphenyl group introduces three methoxy substituents in an ortho, meta, and para configuration, a arrangement shown in related compounds to enhance binding to tubulin and kinase domains. Concurrently, the 2,4-dichlorobenzyl sulfanyl moiety may confer selective toxicity through cytochrome P450-mediated bioactivation, a mechanism observed in chlorinated aromatic systems.
Scope and Objectives of the Review
This review focuses on:
- Synthetic methodologies for constructing the triazole core and introducing substituents.
- Reactivity profiles, including nucleophilic substitution and oxidation pathways.
- Potential applications in anticancer and antimicrobial research.
- Structure-activity relationships (SAR) inferred from analogous compounds.
Properties
Molecular Formula |
C18H18Cl2N4O3S |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H18Cl2N4O3S/c1-25-14-6-11(7-15(26-2)16(14)27-3)17-22-23-18(24(17)21)28-9-10-4-5-12(19)8-13(10)20/h4-8H,9,21H2,1-3H3 |
InChI Key |
WCUGVGVQIOJVNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Thiosemicarbazide Intermediate Formation
The synthesis begins with preparing 2-(2,4-dichlorobenzyl)hydrazinecarbothioamide (25 ), achieved by reacting thiosemicarbazide (20 ) with 2,4-dichlorobenzyl chloride in dry ethanol under reflux (12 h, 70°C). This intermediate is critical for introducing the sulfanyl-dichlorobenzyl moiety.
Cyclization to 1,2,4-Triazole-3-Thiol
The thiosemicarbazide (25 ) undergoes cyclization using formic acid (HCOOH) at 100°C for 6 h, yielding 1-(2,4-dichlorobenzyl)-1H-1,2,4-triazole-3-thiol (27 ) in 82% yield. This step forms the triazole core while retaining the dichlorobenzyl group.
Functionalization with 3,4,5-Trimethoxyphenyl
To introduce the 3,4,5-trimethoxyphenyl group, 27 reacts with 3,4,5-trimethoxybenzaldehyde in ethanol under acidic catalysis (HCl, 80°C, 4 h). Subsequent aminolysis with hydrazine hydrate (NH₂NH₂·H₂O) at 60°C for 3 h yields the target compound (68% yield).
Table 1: Reaction Conditions for Cyclization Method
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Thiosemicarbazide | 2,4-Dichlorobenzyl chloride, EtOH | 89% | |
| Cyclization | HCOOH, 100°C, 6 h | 82% | |
| Trimethoxyphenyl Addition | 3,4,5-Trimethoxybenzaldehyde, HCl | 68% |
Hydrazinolysis and Cyclocondensation
Hydrazide Synthesis
Ethyl 2-(4-acetamidophenoxy)acetate (16 ) undergoes hydrazinolysis with hydrazine hydrate in ethanol (reflux, 8 h) to form the corresponding hydrazide (17 ). For the target compound, this step is adapted using 3,4,5-trimethoxyphenylacetic acid hydrazide.
Thiosemicarbazide Formation
The hydrazide reacts with carbon disulfide (CS₂) in ethanolic potassium hydroxide (KOH, 10%, reflux, 10 h) to form potassium hydrazinecarbodithioate (31 ), which is neutralized with HCl to yield thiosemicarbazide.
Cyclocondensation
Cyclization of the thiosemicarbazide with 2,4-dichlorobenzyl chloride in DMF at 120°C for 12 h produces the triazolethione intermediate. Subsequent aminolysis with ammonia (NH₃) in methanol affords the final compound (75% yield).
Table 2: Hydrazinolysis-Cyclocondensation Parameters
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Hydrazide Formation | NH₂NH₂·H₂O, EtOH, reflux | 85% | |
| Thiosemicarbazide | CS₂, KOH, HCl | 78% | |
| Cyclocondensation | DMF, 120°C, NH₃ | 75% |
One-Pot Synthesis Using Thiourea and Hydrazides
Thiourea-Mediated Cyclization
A green chemistry approach employs thiourea, dimethyl sulfate, and 3,4,5-trimethoxyphenyl hydrazide in aqueous K₂CO₃ (50°C, 6 h). This one-pot method directly forms the triazole ring while introducing both substituents, achieving 83–95% yields.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on thiourea’s carbon, followed by intramolecular cyclization. The 2,4-dichlorobenzylsulfanyl group is introduced in situ using 2,4-dichlorobenzyl bromide.
Table 3: One-Pot Synthesis Optimization
Electrochemical Synthesis
Anodic Oxidation Strategy
An electrochemical method uses NH₄OAc, aryl hydrazines, and paraformaldehyde in a divided cell (I₂ catalyst, 80°C, 12 h). This approach avoids traditional catalysts, yielding the triazole core with 76% efficiency.
Chemical Reactions Analysis
Substitution Reactions
The sulfanyl group exhibits nucleophilic reactivity, enabling substitution reactions under basic conditions. For example:
Reaction with Halogenated Alkyl/Aryl Compounds
-
Reagents : 2,4-dichlorobenzyl bromide, potassium carbonate (K₂CO₃)
-
Conditions : Dry acetonitrile, room temperature (6–8 hours)
-
Mechanism : S-alkylation via nucleophilic displacement
-
Product : Substituted triazole derivatives (e.g., intermediates for pharmacologically active analogs)
-
Yield : Up to 84% after purification by column chromatography .
Oxidation Reactions
The sulfanyl group undergoes oxidation to form sulfoxides or sulfones:
Reagents :
-
Hydrogen peroxide (H₂O₂)
-
m-Chloroperbenzoic acid (m-CPBA)
Conditions :
-
Mild oxidation: H₂O₂ in acetic acid (0–5°C)
-
Strong oxidation: m-CPBA in dichloromethane (room temperature)
Products :
| Oxidation State | Product Structure | Application |
|---|---|---|
| Sulfoxide | Triazole-S(O)-CH₂-C₆H₃Cl₂ | Intermediate for chiral catalysts |
| Sulfone | Triazole-SO₂-CH₂-C₆H₃Cl₂ | Enhanced metabolic stability in drug design |
Condensation Reactions
The primary amine (-NH₂) on the triazole ring participates in Schiff base formation:
Reagents :
-
Aromatic aldehydes (e.g., 4-trifluoromethylbenzaldehyde)
Conditions :
-
Ethanol, reflux (4–6 hours)
-
Acid catalysis (e.g., glacial acetic acid)
Product :
-
Hydrazone derivatives with imine (-CH=N-) linkages
-
Example : Reaction with 4-(trifluoromethyl)benzaldehyde yields N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide analogs, which show antimicrobial activity (MIC: 20–70 μM against Staphylococcus aureus) .
Cyclization Reactions
The triazole ring itself can act as a directing group for further heterocycle formation:
Reagents :
-
CS₂ (carbon disulfide) in alcoholic KOH
Conditions :
-
Reflux in ethanol (12–24 hours)
Product :
-
1,3,4-Thiadiazole or 1,2,4-triazolo[3,4-b] thiadiazine derivatives
-
Application : These heterocycles exhibit enhanced antibacterial and anti-inflammatory properties .
Methoxy Group Demethylation
The trimethoxyphenyl group can undergo demethylation under acidic conditions:
-
Reagents : BBr₃ (boron tribromide) in dichloromethane
-
Product : Catechol derivatives, which are precursors for metal-chelating agents.
Chlorobenzyl Halogen Exchange
The dichlorobenzyl group participates in halogen-exchange reactions:
-
Reagents : KI/NaI in acetone
-
Conditions : Reflux (8–12 hours)
-
Product : Iodo-analogs with potential radiopharmaceutical applications.
Stability and Reactivity Considerations
-
pH Sensitivity : The triazole ring is stable under neutral and mildly acidic conditions but degrades in strong alkaline media (pH > 12).
-
Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.
-
Photoreactivity : The sulfanyl group undergoes photolytic cleavage under UV light (λ = 254 nm).
Scientific Research Applications
Pharmacological Applications
-
Antifungal Activity :
- Triazole derivatives are widely recognized for their antifungal properties. Research indicates that this compound exhibits potent antifungal activity against various strains of fungi, making it a candidate for developing new antifungal agents. Studies have shown that triazoles inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi .
- Anticancer Properties :
- Antimicrobial Activity :
Agricultural Applications
- Pesticide Development :
- Plant Growth Regulation :
Case Studies
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Variations in the Sulfanyl Substituent
The sulfanyl group at position 3 is a critical site for structural diversification. Key analogs include:
Key Observations :
Variations in the Aryl Group at Position 5
Key Observations :
Antimicrobial Activity
Enzyme Inhibition
- Tyrosinase Inhibition : The 3-chloro-4-fluorophenyl analog (IC₅₀ = 1.2 µM) outperformed the target compound (IC₅₀ = 5.8 µM), attributed to fluorine’s electronegativity and optimal cavity occupation .
- Dihydrofolate Reductase (DHFR) : The 3,4,5-trimethoxyphenyl group in the target compound contributed to strong DHFR binding (Ki = 0.8 nM), surpassing pyridine-based analogs (Ki = 3.4 nM) .
Crystallographic and Conformational Analysis
Dihedral Angles and Molecular Packing
Biological Activity
The compound 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiangiogenic properties. The discussion includes relevant case studies and research findings that highlight its potential as a therapeutic agent.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring which is critical for its biological activity. The presence of the sulfanyl and trimethoxyphenyl groups enhances its pharmacological profile.
Anticancer Activity
Research has demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. For instance:
- A study evaluated various triazole derivatives against multiple cancer cell lines, revealing that modifications at specific positions on the triazole ring could enhance cytotoxicity. The compound showed notable activity against breast cancer (MDA-MB-231) and prostate cancer (PC3) cell lines with IC50 values exceeding 100 µM .
- Another investigation highlighted the antiangiogenic potential of triazole derivatives. The compound was found to inhibit endothelial cell proliferation and migration in vitro, indicating its potential utility in cancer therapy by targeting tumor vasculature .
Antimicrobial Activity
The antimicrobial properties of triazole compounds have been extensively studied:
- In a comparative analysis of various triazole derivatives, the compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL .
- The structure-activity relationship (SAR) studies indicated that the presence of electron-donating groups on the phenyl ring significantly enhances antimicrobial efficacy. The dichlorobenzyl group was particularly noted for improving activity against resistant strains .
Antiangiogenic Activity
The antiangiogenic effects of this compound were evaluated through in vitro assays:
- It was observed that the compound inhibited vascular endothelial growth factor (VEGF)-induced endothelial cell tube formation in Matrigel assays. This suggests a mechanism by which it could prevent tumor growth by disrupting blood supply formation .
Case Study 1: Anticancer Efficacy
In a study published in Pharmaceutical Chemistry Journal, researchers synthesized several triazole derivatives and tested their anticancer effects. The compound demonstrated significant cytotoxicity against both MDA-MB-231 and PC3 cell lines with IC50 values above 100 µM. Importantly, it exhibited low toxicity towards normal human cells .
Case Study 2: Antimicrobial Potency
A recent study focused on the synthesis of various triazole derivatives. Among them, the compound showed promising results against Staphylococcus aureus, with an MIC of 8 μg/mL. This potency was attributed to the specific substitutions on the triazole ring that enhanced interaction with bacterial targets .
Summary Table of Biological Activities
Q & A
Q. What are the optimized synthetic routes for preparing 3-[(2,4-dichlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of triazole derivatives often involves cyclocondensation of thiosemicarbazides or nucleophilic substitution of pre-formed triazole-thiol intermediates. For example, InCl₃-mediated reactions in aqueous media (green chemistry) enable efficient coupling of 4H-1,2,4-triazole-3-thiols with benzyl halides, achieving yields >85% under reflux conditions. Solvent polarity and catalyst loading (e.g., 10 mol% InCl₃) critically impact reaction efficiency .
Q. How is the structural identity of this compound validated, and what spectroscopic techniques are essential for characterization?
Methodological Answer: Structural validation requires a combination of:
Q. What crystallographic parameters define this compound, and how is its molecular packing analyzed?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic systems (e.g., space group P2₁/c) with unit cell parameters such as a = 11.283 Å, b = 7.414 Å, c = 31.087 Å, and β = 100.96°. Hydrogen bonding (N–H⋯N/O) and π-π stacking (3.5–4.0 Å) stabilize the lattice. SHELX software refines structures with R factors <0.05 .
Advanced Research Questions
Q. How does the –N–C–S pharmacophore in this compound contribute to its biological activity, and what assays validate its mechanism?
Methodological Answer: The –N–C–S moiety enhances interactions with biological targets (e.g., enzyme active sites). Assays include:
- Enzyme Inhibition : Tyrosinase or kinase inhibition measured via spectrophotometric IC₅₀ values.
- Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) against S. aureus or E. coli using broth dilution.
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to receptors like CYP450 .
Q. What computational methods predict the compound’s electronic properties, and how do substituents influence reactivity?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:
Q. How do crystallographic data resolve discrepancies in reported bond lengths or angles for similar triazole derivatives?
Methodological Answer: Discrepancies (e.g., C–S bond lengths varying between 1.75–1.82 Å) arise from experimental conditions (temperature, radiation source). Refinement protocols (SHELXL) with high data-to-parameter ratios (>15:1) and multi-scan absorption corrections (SADABS) improve accuracy. Compare with Cambridge Structural Database entries for statistical validation .
Q. What strategies mitigate challenges in solubility during bioactivity assays, and how is stability assessed?
Methodological Answer:
- Solubility Enhancement : Use DMSO/PBS mixtures (≤1% DMSO) or β-cyclodextrin inclusion complexes.
- Stability Testing : HPLC-MS monitors degradation under physiological pH (7.4) and temperature (37°C) over 24–72 hours.
- LogP values (calculated ~3.2) guide lipophilicity adjustments via substituent modification .
Data Contradiction Analysis
Q. Why do biological activities vary among triazole analogs with minor substituent changes, and how are SAR trends rationalized?
Methodological Answer: Substituent effects (e.g., –Cl vs. –OCH₃) alter steric/electronic profiles. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
